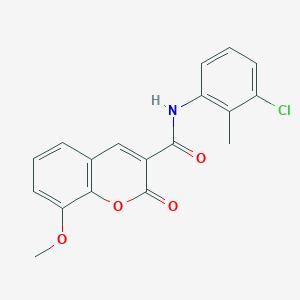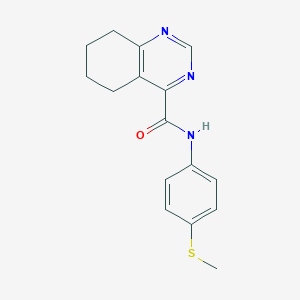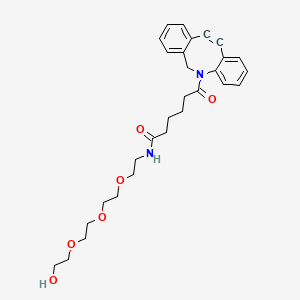![molecular formula C20H19FN2O3S B2554221 1-(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)-2-(2-fluorophenoxy)ethanone CAS No. 1251565-70-4](/img/structure/B2554221.png)
1-(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)-2-(2-fluorophenoxy)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)-2-(2-fluorophenoxy)ethanone is a structurally complex molecule that incorporates a benzo[d]thiazol moiety. This functional group is known for its presence in various pharmacologically active compounds. The molecule also contains a piperidine ring, which is a common feature in many drug molecules due to its ability to interact with biological targets. The presence of a fluorophenoxy group suggests potential for increased binding affinity and metabolic stability, making it a molecule of interest in medicinal chemistry.
Synthesis Analysis
The synthesis of related benzo[d]thiazol compounds has been explored in the literature. For instance, electrochemical synthesis methods have been employed to create arylthiobenzazoles by oxidizing compounds similar to the one , such as 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone, in the presence of nucleophiles like 2-mercaptobenzothiazole . Additionally, microwave-assisted synthesis has been reported as an eco-friendly and efficient method for the synthesis of related compounds, such as 1-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone, which suggests that similar methods could potentially be adapted for the synthesis of 1-(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)-2-(2-fluorophenoxy)ethanone .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various analytical techniques. For example, the crystal structure of a similar compound was determined using X-ray diffraction, which revealed a chair conformation for the piperazine ring . Such structural analyses are crucial for understanding the conformational preferences of the molecule, which can influence its biological activity.
Chemical Reactions Analysis
The benzo[d]thiazol moiety in the compound is known to participate in various chemical reactions. In the context of electrochemical synthesis, the benzo[d]thiazol group can undergo Michael addition reactions with nucleophiles, leading to the formation of disubstituted products . This reactivity could be harnessed in the synthesis or further functionalization of the compound .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 1-(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)-2-(2-fluorophenoxy)ethanone are not detailed in the provided papers, the properties of similar compounds can provide insights. For instance, the presence of a fluorine atom typically increases the lipophilicity and metabolic stability of a molecule, which could affect its pharmacokinetic profile. The benzo[d]thiazol and piperidine rings are likely to contribute to the molecule's ability to engage in hydrogen bonding and π-π interactions, which are important for binding to biological targets .
Applications De Recherche Scientifique
Synthesis and Characterization
Researchers have developed various synthetic pathways to create novel compounds, leveraging the structural characteristics of 1-(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)-2-(2-fluorophenoxy)ethanone and related derivatives. These pathways include click chemistry approaches, condensation reactions, and the application of techniques such as IR, NMR, and MS for characterization. The synthesis of these compounds often aims at exploring their potential biological activities or understanding their chemical properties (Govindhan et al., 2017).
Molecular Docking and Biological Activity
Some studies focus on evaluating the biological activities of synthesized compounds through cytotoxicity assessments, antimicrobial and antifungal screenings, and molecular docking studies. These activities are crucial for identifying potential therapeutic applications of the compounds, such as in the treatment of cancer, microbial infections, or as antipsychotic agents. Molecular docking studies, in particular, help elucidate the compounds' interactions with specific biological targets, offering insights into their mechanisms of action (Shirani et al., 2021).
Pharmacokinetics and Drug Metabolism
Investigations into the pharmacokinetics and metabolism of these compounds are also a significant area of research. Studies involve analyzing the compounds' absorption, distribution, metabolism, and excretion (ADME) profiles to understand their behavior in biological systems. This research is essential for developing compounds with favorable pharmacokinetic properties, ensuring they are effective and safe for potential therapeutic use (Renzulli et al., 2011).
Antimicrobial and Wound-Healing Potential
Further studies explore the antimicrobial and wound-healing potential of derivatives, assessing their effectiveness against various bacterial and fungal strains, and their ability to promote wound healing. These studies are crucial for identifying new treatments for infections and enhancing the healing process in wounds (Vinaya et al., 2009).
Propriétés
IUPAC Name |
1-[4-(1,3-benzothiazol-2-yloxy)piperidin-1-yl]-2-(2-fluorophenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O3S/c21-15-5-1-3-7-17(15)25-13-19(24)23-11-9-14(10-12-23)26-20-22-16-6-2-4-8-18(16)27-20/h1-8,14H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQOSZPVQWDEFMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=CC=CC=C3S2)C(=O)COC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)-2-(2-fluorophenoxy)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

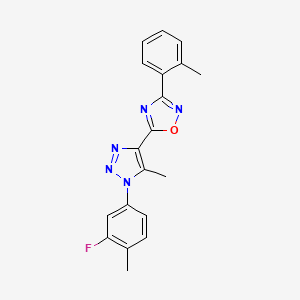
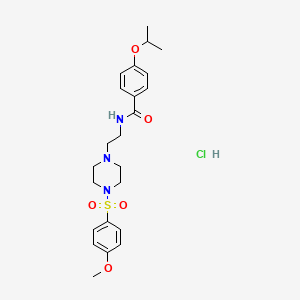
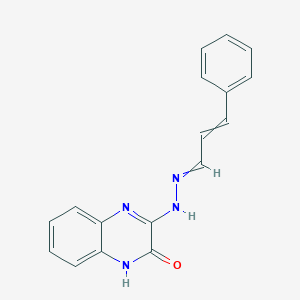
![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((3,5-dimethylphenyl)amino)acrylonitrile](/img/structure/B2554142.png)
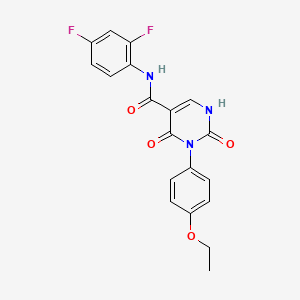

![8-(Difluoromethyl)imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B2554151.png)
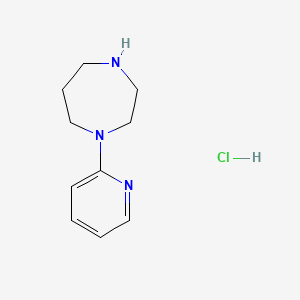
![N-[4-(morpholin-4-yl)phenyl]quinoline-8-sulfonamide](/img/structure/B2554153.png)
![6-((5-chloro-2-methoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2554155.png)
